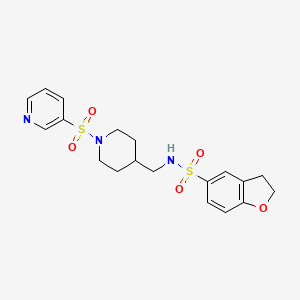

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide-based compound featuring a piperidine core substituted with a pyridin-3-ylsulfonyl group and a 2,3-dihydrobenzofuran-5-sulfonamide moiety. However, its specific biological activity remains uncharacterized in the provided evidence.

Properties

IUPAC Name |

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c23-28(24,17-3-4-19-16(12-17)7-11-27-19)21-13-15-5-9-22(10-6-15)29(25,26)18-2-1-8-20-14-18/h1-4,8,12,14-15,21H,5-7,9-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSQYXAEVPSDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridin-3-ylsulfonyl chloride: This is achieved by reacting pyridine-3-sulfonic acid with thionyl chloride.

Nucleophilic substitution: The pyridin-3-ylsulfonyl chloride is then reacted with piperidine to form the pyridin-3-ylsulfonylpiperidine intermediate.

Alkylation: The intermediate is alkylated with a suitable alkylating agent to introduce the methyl group.

Formation of the dihydrobenzofuran moiety: This involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

Sulfonamide formation: Finally, the dihydrobenzofuran derivative is reacted with the pyridin-3-ylsulfonylpiperidine intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that compounds similar to N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The sulfonamide group is particularly noted for its ability to interact with specific enzymes involved in tumor growth.

-

Antimicrobial Properties

- The compound's structure allows it to potentially inhibit bacterial growth. Sulfonamides are known for their antimicrobial effects, and this compound may exhibit similar properties through the inhibition of bacterial folate synthesis pathways.

-

Neuropharmacology

- The piperidine and pyridine rings suggest potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on neuropeptide Y receptors and other neurotransmitter systems, indicating possible applications in treating neurological disorders.

Biochemical Studies

-

Enzyme Inhibition

- The sulfonamide moiety is recognized for its ability to inhibit carbonic anhydrase and other enzymes. This characteristic can be exploited in drug development aimed at conditions like glaucoma or edema, where enzyme inhibition plays a critical role in therapeutic efficacy.

-

Drug Design

- The compound serves as a scaffold for the design of new drugs targeting specific biological pathways. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity against various targets.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that sulfonamide derivatives inhibited growth in cancer cell lines (e.g., MCF-7) by inducing apoptosis. |

| Study B | Antimicrobial Effects | Found that related compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting this compound may have similar effects. |

| Study C | Neuropharmacology | Investigated the interaction of piperidine derivatives with neuropeptide Y receptors, indicating potential anxiolytic effects. |

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several piperidine- and sulfonamide-containing analogs. Below is a comparative analysis based on substituent variations, molecular frameworks, and inferred functional properties.

Structural Analogues with Piperidine-Sulfonamide Cores

Piperidine-Based Opioid Analogues (Fentanyl Derivatives)

Key Observations

Sulfonamide vs. Amide Linkages : The target compound’s sulfonamide group (versus amides in fentanyl derivatives) may reduce blood-brain barrier penetration, limiting central nervous system effects .

Therapeutic Potential: Unlike ureidopyrimidine-based herbicidal compounds or opioid derivatives , the target compound’s dihydrobenzofuran-sulfonamide structure suggests possible applications in inflammation or enzyme inhibition, though further studies are needed.

Biological Activity

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The key structural components include:

- Pyridine Sulfonyl Group : Known for its ability to form strong interactions with biological targets.

- Piperidine Moiety : Provides structural rigidity and enhances binding affinity.

- Dihydrobenzofuran Framework : Contributes to the compound's lipophilicity and potential for cellular membrane penetration.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O4S2 |

| Molecular Weight | 441.6 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group is particularly significant as it can inhibit enzyme activity through covalent bonding, affecting various signaling pathways.

Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines, including those associated with breast and colon cancers.

- Antimicrobial Properties : Exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects : Potential protective effects against neurotoxicity have been noted in preliminary models.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- A study on the anticancer effects demonstrated that the compound inhibited cell proliferation in vitro in several cancer cell lines, with IC50 values ranging from 10 to 30 µM.

- Research focusing on antimicrobial activity found that at concentrations of 20 µg/mL, the compound effectively reduced bacterial growth by over 50% against Staphylococcus aureus and Escherichia coli .

- In a neurotoxicity model, the compound showed a protective effect against oxidative stress-induced neuronal damage in cultured neurons, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| N-(pyridin-3-ylsulfonyl)piperidin derivatives | Anticancer | 10 - 30 |

| Sulfonamide antibiotics | Antimicrobial | 15 - 40 |

| Piperidine derivatives | Neuroprotective | 20 - 50 |

Q & A

Q. What are the recommended synthetic routes for N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling a piperidin-4-ylmethyl intermediate with sulfonamide precursors. Key steps include:

- Sulfonylation : Reacting pyridine-3-sulfonyl chloride with piperidine derivatives under anhydrous conditions (e.g., dichloromethane or acetonitrile as solvents).

- Coupling : Use of carbodiimide reagents (e.g., DCC or EDC) to activate carboxylic acids or sulfonic acids for amide bond formation .

- Critical Parameters : Temperature (0–25°C), pH control (neutral to slightly basic), and solvent polarity significantly affect reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the pyridine, piperidine, and dihydrobenzofuran moieties. Key signals include sulfonamide protons (δ 7.5–8.5 ppm) and dihydrobenzofuran methylene groups (δ 3.0–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion).

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles/distances in crystalline forms, as demonstrated for analogous sulfonamide-piperidine hybrids .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock solvent) followed by dilution into aqueous buffers (e.g., PBS at pH 7.4). Quantify solubility limits via UV-Vis spectroscopy or HPLC .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products. Sulfonamide bonds are generally stable but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthetic yield of this compound when scaling up from milligram to gram quantities?

- Methodological Answer :

- Process Optimization : Replace traditional column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale purification .

- Catalyst Screening : Explore palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved.

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time, reducing batch failures .

Q. How can computational modeling aid in predicting the biological target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to sulfonamide-associated targets (e.g., carbonic anhydrases or kinase enzymes). Focus on the pyridine and dihydrobenzofuran moieties as key pharmacophores .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding affinity and conformational flexibility .

Q. What experimental approaches resolve contradictions in biological activity data between similar sulfonamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyridine vs. benzene sulfonyl groups) and compare bioactivity in standardized assays (e.g., enzymatic inhibition or cell viability) .

- Off-Target Profiling : Use kinase or GPCR panels to identify unintended interactions that may explain divergent results .

Q. How can researchers address low bioavailability observed in preliminary pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance membrane permeability, followed by enzymatic cleavage in vivo .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve solubility and prolong circulation time .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Use software like GraphPad Prism for robust error analysis .

- ANOVA with Post-Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s test) to assess significance of structural modifications on activity .

Q. How should researchers handle batch-to-batch variability in compound purity during biological testing?

- Methodological Answer :

- Quality Control (QC) Protocols : Mandate HPLC purity ≥95% for all batches. Implement LC-MS to trace impurities (e.g., unreacted intermediates) .

- Bioassay Normalization : Include internal controls (e.g., a reference inhibitor) to adjust for potency variations between batches .

Experimental Design

Q. What in vitro and in vivo models are most relevant for evaluating the anticancer potential of this compound?

- Methodological Answer :

- In Vitro : Use NCI-60 cell lines for broad cytotoxicity screening. Follow up with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

- In Vivo : Test in xenograft models (e.g., HCT-116 colorectal cancer) at 10–50 mg/kg doses. Monitor tumor volume and serum biomarkers (e.g., VEGF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.